Product packaging for 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol(Cat. No.:CAS No. 1849276-07-8)

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol

Cat. No.: B2572875
CAS No.: 1849276-07-8
M. Wt: 158.197
InChI Key: IWRBSIWUIRWDML-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol (CAS 1849276-07-8) is a chemical compound featuring a spiroketal core structure, which serves as a versatile and rigid synthetic intermediate in organic and medicinal chemistry. This compound, with the molecular formula C 8 H 14 O 3 and a molecular weight of 158.2 g/mol, is part of a class of structures valued for their complex three-dimensional architecture . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. The spiroketal scaffold is a prominent structural motif found in a wide array of biologically active natural products, and its rigidity often plays a crucial role in determining how these molecules bind to their biological targets . The primary alcohol (-methanol) functional group appended to the spirocyclic core provides a reactive handle for further chemical transformation, allowing researchers to readily conjugate the molecule, elongate its chain, or modify its properties . While public research on this specific 1,7-dioxa isomer is limited, its close structural relative, 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, is well-documented as a synthetic intermediate in patent literature, suggesting utility in the development of proprietary compounds for potential pharmaceutical or agrochemical applications . In a research context, spiroketal-based intermediates have proven particularly valuable in probe development strategies. Modular synthetic approaches utilize scaffolds like this to create biologically active lipid probes, such as phosphatidic acid (PA) analogs, which are essential for studying protein-lipid binding interactions and signaling pathways involved in crucial physiological and pathophysiological processes, including cell proliferation . The stable yet reactive nature of the spiroketal functionality makes it an ideal cornerstone for constructing such sophisticated chemical tools. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B2572875 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 1849276-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBSIWUIRWDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1,7 Dioxaspiro 4.4 Nonan 2 Ylmethanol and Analogous Spiroketals

Classical and Acid-Catalyzed Spirocyclization Approaches

Traditional methods for spiroketal synthesis often rely on the acid-catalyzed cyclization of a dihydroxy ketone precursor. This approach typically proceeds under thermodynamic control, where the final product is the most stable stereoisomer. The stereochemical outcome is influenced by various factors, including anomeric and steric effects, which can sometimes lead to mixtures of isomers. mskcc.org

One classical approach to the 1,7-dioxaspiro[4.4]nonane system involves a double intramolecular iodoetherification. In this method, methylidenic diols are treated with iodine and silver(I) oxide, leading to the formation of the spiroketal framework. capes.gov.br This strategy provides a direct route to the core structure.

Acid-mediated spiroketalization remains a key step in many modern total syntheses. For instance, the asymmetric total synthesis of pleurospiroketals A and B utilizes an acid-mediated spiroketalization as a crucial step in the final stages of the synthesis. rsc.org Similarly, the synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane can be achieved from non-4-yn-1,7-diol through treatment with mercury oxide in the presence of concentrated sulfuric acid. prepchem.com

A historical example of a classical synthesis is the formation of 1,6-Dioxaspiro[4.4]nonan-2,7-dione, first achieved by J. Volhard in 1889 by heating succinic acid, which results in the release of carbon dioxide and the formation of the spirodilactone. wikipedia.org While effective, these classical methods often require harsh conditions and may offer limited control over stereochemistry compared to more modern techniques.

Epoxide-Opening Spirocyclization Reactions

Epoxide-opening reactions have emerged as a powerful and stereocontrolled method for spiroketal synthesis. These reactions typically proceed under kinetic control, allowing for the formation of specific stereoisomers that may not be accessible under thermodynamic conditions. mskcc.org The strategy involves the intramolecular attack of a hydroxyl group onto an epoxide, with the stereochemistry of the starting epoxide dictating the configuration of the resulting spiroketal.

A notable advancement in this area is the development of complementary kinetic spirocyclization reactions of glycal epoxides. nih.gov These methods provide access to systematically and stereochemically diversified spiroketals. nih.govnih.gov

Methanol-Induced Spirocyclization : Treatment of a glycal epoxide with methanol (B129727) can induce a kinetic epoxide-opening spirocyclization that proceeds with inversion of configuration at the anomeric carbon. nih.govresearchgate.net

Titanium-Mediated Spirocyclization : In contrast, using a Lewis acid such as titanium isopropoxide (Ti(Oi-Pr)4) mediates the spirocyclization with retention of configuration at the anomeric carbon. nih.govnih.govacs.org This reaction is proposed to proceed through a chelation-controlled mechanism where the Lewis acid acts as a non-covalent tether between the epoxide oxygen and the sidechain hydroxyl group. nih.gov

The regioselectivity of these intramolecular epoxide ring-opening reactions is governed by Baldwin's rules, with a strong preference for the formation of five- and six-membered rings. researchgate.net This predictable selectivity makes it a robust tool for constructing spiroketal systems. rsc.org

Transition Metal-Catalyzed Spiroketalization

The use of transition metals to catalyze the formation of spiroketals represents a significant expansion of synthetic possibilities, allowing for the use of novel precursors and reaction pathways. nih.govresearchgate.net These methods often proceed under mild conditions and can offer high levels of chemo-, regio-, and stereoselectivity.

Palladium catalysis has been widely employed in the synthesis of complex cyclic and spirocyclic structures. mdpi.comethz.ch In the context of spiroketals, palladium catalysts are effective in promoting the cyclization of alkynediols. For example, the palladium-catalyzed spiroketalization of 5α and 5β-alkynediols derived from steroids has been used to synthesize cytotoxic benzannulated steroid spiroketals. researchgate.net

Palladium-catalyzed cascade reactions have also been developed to construct spirocycles. These complex transformations can involve sequential processes such as carbopalladation, intramolecular C-H activation, and alkyne insertion to afford spirooxindoles and other spirocyclic frameworks. nih.govnih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Spirocyclization Reactions

Substrate TypeReaction TypeProductReference
5α and 5β-AlkynediolsSpiroketalizationBenzannulated Steroid Spiroketals researchgate.net
Alkene-tethered aryl halidesCarbopalladation / C-H ActivationSpirooxindoles nih.gov
γ,δ-Unsaturated oxime esterNarasaka–Heck / C–H Activation / AnnulationSpirocyclic Pyrrolines nih.gov
2-BromoarylamidesHeck / C-H FunctionalizationSpiroindenyl-2-Oxindoles mdpi.com

Gold catalysts, known for their strong π-acidic character, are particularly effective in activating alkynes for nucleophilic attack. This property has been exploited in the synthesis of spiroketals through the cycloisomerization of alkynediols or alkynols. beilstein-journals.org

Gold(I) chloride, for example, efficiently catalyzes the cycloisomerization of protected alkyne triols to yield hydroxylated 5,5-spiroketals, even in the presence of potentially complicating functional groups. beilstein-journals.orgnih.govsemanticscholar.org The use of methanol as a solvent can be crucial in suppressing the formation of undesired furan (B31954) by-products. beilstein-journals.orgnih.gov Gold-catalyzed cascades have also been developed, combining intramolecular cycloisomerization of an alkynyl alcohol with an intermolecular spiroketalization reaction. rsc.org Furthermore, gold(III)-oxazoline complexes have proven to be highly efficient catalysts for the intramolecular tandem dihydroalkoxylation of alkynyl diols to form benzannulated spiroketals. ntnu.no

While palladium and gold are prominent in spiroketal synthesis, other transition metals also offer unique catalytic activities. nih.gov

Iridium (Ir) : Chiral Iridium(I) catalysts have been successfully used in an asymmetric cascade allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines. This method produces structurally novel oxazoline-spiroketals with excellent enantioselectivity (>99% ee) and high diastereoselectivity. acs.org

Rhodium (Rh) : Rhodium catalysis has been applied in the chemodivergent synthesis of spiro compounds, such as the asymmetric synthesis of 2,2'-spirobichromans from diarylideneacetones. researchgate.net Rhodium complexes are also effective in the hydroalkynylation of enamides, which can generate precursors for more complex heterocyclic systems. acs.org

Copper (Cu) and Silver (Ag) : Copper and silver are often used in conjunction with other metals, such as palladium, in dual-catalyst systems. For instance, Pd/Cu and Pd/Ag systems have been employed in the stereodivergent synthesis of β-amino alcohol derivatives, which are versatile building blocks. acs.org

The development of C-H functionalization reactions catalyzed by a range of transition metals has also revolutionized synthetic approaches, providing streamlined routes to complex molecules from simple starting materials. rsc.org

Stereoselective and Asymmetric Synthesis of Spiroketals

Achieving stereocontrol is a central theme in spiroketal synthesis, as the biological activity of these molecules is often dependent on their specific three-dimensional structure. mskcc.orgnih.gov Both substrate-controlled and catalyst-controlled strategies are employed to synthesize enantiomerically pure spiroketals.

Substrate-controlled methods rely on the influence of existing stereocenters within the precursor molecule to direct the stereochemical outcome of the spiroketalization step. An example is the use of a highly syn-selective Evans aldol (B89426) reaction to set key stereocenters early in the synthesis of pleurospiroketals A and B. rsc.org

Catalyst-controlled methods, or asymmetric catalysis, utilize a chiral catalyst to induce enantioselectivity. acs.org This approach is highly versatile and has been applied successfully in a variety of spirocyclization reactions. The previously mentioned iridium-catalyzed cascade reaction, which employs a chiral ligand to achieve high enantioselectivity, is a prime example of this strategy. acs.org

Strategies to influence the stereochemical outcome can be broadly categorized:

Thermodynamic Control : This classical approach relies on allowing the system to equilibrate to the most stable spiroketal diastereomer. However, when potential products are energetically similar, this method can fail to provide high selectivity. nih.gov Tethering strategies, where parts of the precursor are temporarily linked, can be used to create an energetic bias for a specific stereoisomer, enabling stereoselective transformations even under thermodynamic control. nih.gov

Kinetic Control : In this approach, the reaction is stopped before equilibrium is reached, with the product distribution being determined by the relative rates of formation of the different stereoisomers. The epoxide-opening spirocyclizations are a key example of kinetically controlled reactions where the stereochemical outcome is dictated by the reaction pathway rather than product stability. mskcc.orgnih.gov

The development of new kinetically controlled spiroketal-forming reactions is crucial for systematically creating stereodiversified spiroketal libraries for biological screening and drug discovery. mskcc.org

Table 2: Summary of Stereoselective Strategies

StrategyPrincipleExampleReference
Thermodynamic Control Equilibration to the most stable isomer.Classical acid-catalyzed spiroketalization. mskcc.org
Kinetic Control Product distribution is determined by reaction rates.Methanol-induced and Ti(Oi-Pr)4-mediated epoxide-opening spirocyclizations. nih.govresearchgate.net
Substrate Control Existing stereocenters direct new stereocenter formation.Use of Evans aldol reaction in pleurospiroketal synthesis. rsc.org
Asymmetric Catalysis A chiral catalyst induces enantioselectivity.Iridium-catalyzed asymmetric cascade allylation/spiroketalization. acs.org
Tethering A temporary linker creates an energetic bias for one isomer.Stereoselective construction of bis-spiroketals. nih.gov

Kinetic vs. Thermodynamic Control in Spiroketal Formation

The stereochemical outcome of spiroketalization reactions is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is crucial as it determines the final product composition when competing reaction pathways lead to different stereoisomers. wikipedia.org

Thermodynamic control is achieved when the spiroketalization reaction is reversible, allowing an equilibrium to be established. imperial.ac.uk Under these conditions, the most stable spiroketal diastereomer will be the major product. wikipedia.orgimperial.ac.uk This stability is often governed by stereoelectronic effects, such as the anomeric and exo-anomeric effects, which favor conformations where non-bonding electron pairs on the ring oxygens have anti-periplanar interactions with adjacent anti-bonding orbitals. For many spiroketals, the thermodynamically favored product benefits from double anomeric stabilization. acs.orgnih.gov Reactions favoring thermodynamic control are typically run at higher temperatures for longer durations to allow for equilibration. wikipedia.orgyoutube.com Acid-catalyzed cyclization of ketodiols is a classic method that often proceeds under thermodynamic control. researchgate.net

Kinetic control , on the other hand, prevails in irreversible reactions where the product distribution is determined by the relative rates of formation. wikipedia.orgimperial.ac.uk The kinetic product is the one formed fastest, via the lowest energy transition state, and may not be the most stable isomer. wikipedia.orglibretexts.org Such conditions are typically achieved at low temperatures and with short reaction times, preventing the system from reaching thermodynamic equilibrium. wikipedia.orgyoutube.com Developing kinetically controlled spiroketalizations is essential for accessing less stable stereoisomers that are not accessible under thermodynamic conditions, which is a key goal in diversity-oriented synthesis. mskcc.org

The choice between kinetic and thermodynamic control can be influenced by reaction conditions such as temperature, solvent, and catalyst. For example, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically demanding bases favor the kinetic enolate, while higher temperatures allow for equilibration to the more stable thermodynamic enolate. wikipedia.org This principle is fundamental in designing synthetic routes to specific spiroketal stereoisomers.

Control TypeConditionsMajor ProductBasis of Selection
Kinetic Low temperature, short reaction time, irreversible conditions. wikipedia.orgyoutube.comThe product that forms fastest. libretexts.orgLowest activation energy (Ea). wikipedia.org
Thermodynamic High temperature, long reaction time, reversible conditions. wikipedia.orgyoutube.comThe most stable product. libretexts.orgLowest Gibbs free energy (G). wikipedia.org

Enantioselective Methodologies (e.g., Glycal Epoxide Approach)

Achieving enantioselectivity in spiroketal synthesis is paramount for producing biologically active molecules. Various catalytic asymmetric methods have been developed to this end. acs.orgnih.gov

A notable strategy is the glycal epoxide approach . This method provides stereocontrolled access to spiroketals where the configuration at the anomeric carbon is not reliant on thermodynamic control. acs.org The synthesis begins with the stereoselective epoxidation of a C1-alkylglycal. acs.orgnih.gov The resulting glycal epoxide can then undergo a spirocycloisomerization. A key development in this area is a Ti(Oi-Pr)₄-mediated kinetic spiroketalization that proceeds with retention of configuration at the anomeric carbon. acs.orgnih.gov This is significant because it overrides the inherent thermodynamic and kinetic preferences of the system, which would typically lead to inversion of configuration via a trans-diaxial epoxide opening. nih.gov The Lewis acid, Ti(Oi-Pr)₄, is thought to act as a noncovalent tether, coordinating to both the epoxide oxygen and the side-chain hydroxyl group, thereby directing the nucleophilic attack to the desired face of the anomeric carbon. acs.org This method allows for the systematic synthesis of stereochemically diverse spiroketal libraries. nih.gov

Other enantioselective approaches include iridium-catalyzed cascade reactions. For instance, an asymmetric cascade allylation/spiroketalization between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines has been developed using a chiral Ir(I) catalyst, yielding structurally unique oxazoline-spiroketals with excellent enantioselectivity (>99% ee). acs.org Similarly, a gold and iridium sequential catalytic system can effect an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols to produce spiroketals with high enantioselectivity. nih.gov

Diastereoselective Control and Intramolecular Chiral Induction

When a substrate already contains one or more stereocenters, these can influence the stereochemical outcome of the spiroketalization in a process known as intramolecular chiral induction. This substrate-based control is a powerful tool for achieving diastereoselectivity.

In the synthesis of complex bis-spiroketals, such as the core of pinnatoxin, a single stereocenter can direct the formation of multiple new stereocenters with a high degree of control. nih.gov This remote stereocontrol can be exceptionally effective when coupled with catalysts that promote equilibration, allowing the system to settle into the most stable diastereomeric arrangement relative to the pre-existing stereocenter. nih.govresearchgate.net

The diastereoselectivity of intramolecular reactions can also be controlled by the choice of catalyst. For example, in intramolecular aza-Michael reactions that form nitrogen-containing heterocycles, either cis or trans isomers can be obtained selectively from chiral substrates by using either an achiral Pd(II) complex or a strong Brønsted acid catalyst. nih.gov Unexpected reversals in diastereoselectivity have been observed in intramolecular reactions of chiral allylsilanes, where a strategically placed benzyloxy group on the substrate can reverse the typical stereochemical outcome. nih.gov This effect is attributed to the neighboring ether oxygen interacting with a transient cationic intermediate, shifting the reaction toward thermodynamic control and favoring the formation of the more stable trans product. nih.gov

Role of Stereodirecting Groups and Substrate Design

The rational design of substrates, incorporating specific functional groups to direct the stereochemical course of a reaction, is a cornerstone of modern stereoselective synthesis. These "stereodirecting groups" can operate through both covalent and non-covalent interactions.

In glycosylation reactions, a classic example of stereodirecting participation is the use of an ester group at the C-2 position of a glycosyl donor, which can form a transient dioxolenium ion to block one face of the molecule, leading to the formation of a 1,2-trans-glycoside. nih.gov This concept extends to more remote participation. For instance, in the 2-deoxyglycosylation of galactal, protecting groups at the C-4 position have been shown to influence the anomeric selectivity. rsc.org An electron-rich pivaloyl group at C-4 enhances α-selectivity, which is attributed to the formation of a distinctive ring-bridging oxazepine intermediate that directs the incoming nucleophile. rsc.org

Substrate design also plays a critical role in controlling conformation. The strategic placement of substituents can bias the conformational equilibrium of the precursor, pre-organizing it for a desired cyclization pathway. Peresterified pentopyranosyl structures, for example, show an increased propensity to adopt conformations with axial ester groups compared to their ether counterparts, which can significantly influence their reactivity. nih.gov

Tethering Strategies for Stereochemical Control

Tethering strategies involve temporarily connecting two reacting partners—in this case, the nucleophilic hydroxyl group and the electrophilic carbon—to control the stereochemical outcome of an intramolecular cyclization. This approach is particularly effective for constructing complex molecules where thermodynamic control is insufficient to achieve high selectivity. nih.gov

In the synthesis of bis-spiroketals, a tether can be used to create an energetic bias for a specific stereoisomer among several energetically similar possibilities. nih.govresearchgate.net By coupling this tethering strategy with a catalyst like Re₂O₇, which promotes both cyclization and thermodynamic equilibration, a high degree of stereocontrol can be achieved even in the formation of remote stereocenters. nih.govpitt.edu This methodology has been successfully applied to the enantioselective synthesis of the pinnatoxin bis-spiroketal core and the first stereocontrolled synthesis of the spirolide bis-spiroketal. nih.govpitt.edu

The tether does not have to be covalent. As mentioned in the glycal epoxide approach (Section 2.4.2), a multidentate Lewis acid can act as a noncovalent tether, coordinating to both the nucleophile and the electrophile to direct the reaction pathway. acs.org This strategy has been used to achieve kinetic spiroketalization with retention of configuration, a result that counters the natural thermodynamic preference. acs.orgnih.gov

StrategyMechanismKey FeatureApplication Example
Covalent Tether The nucleophile and electrophile are temporarily linked by a flexible chain.Restricts conformational freedom, directing the approach of the reacting groups.Re₂O₇-catalyzed synthesis of the pinnatoxin bis-spiroketal core. nih.govpitt.edu
Non-covalent Tether A Lewis acid coordinates to both reacting functional groups.Pre-organizes the transition state via a metal chelate.Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides. acs.org

Chemoenzymatic and Biosynthetic Approaches to Spiroketal Scaffolds

Nature employs enzymes to construct complex spiroketal-containing molecules with remarkable efficiency and selectivity. Harnessing these biological catalysts in "chemoenzymatic" syntheses or studying their biosynthetic pathways offers powerful alternatives to traditional chemical methods. nih.gov

The biosynthesis of the rubromycin family of aromatic polyketides, which feature a bisbenzannulated nih.govnih.gov-spiroketal pharmacophore, provides a striking example of enzymatic spiroketal formation. nih.govnih.gov This process is markedly different from conventional synthetic strategies. It involves a complex, flavoenzyme-driven oxidative rearrangement of a polycyclic aromatic precursor. nih.gov A series of two flavoprotein monooxygenases and a flavoprotein oxidase catalyze an extensive distortion of the carbon skeleton, breaking four carbon-carbon bonds and eliminating two molecules of CO₂ to form the spiroketal core. nih.govnih.gov Understanding these intricate enzymatic steps opens the door for the chemoenzymatic production and bioengineering of new bioactive spiroketal compounds. nih.gov

Chemoenzymatic strategies merge the selectivity of enzymes with the flexibility of small-molecule chemical synthesis. nih.gov For example, a one-pot chemoenzymatic total synthesis of (−)-xyloketal D was developed. This process uses a biocatalytic oxidation to generate a reactive ortho-quinone methide (o-QM) intermediate, which is then captured in a subsequent cycloaddition step to build the spiroketal-containing molecular framework. nih.gov This approach demonstrates how biocatalysis can be used to rapidly build molecular complexity and facilitate the synthesis of natural products and their analogs for further study. nih.gov

Mechanistic Investigations of 1,7 Dioxaspiro 4.4 Nonan 2 Ylmethanol Formation and Transformations

Reaction Kinetics and Mechanistic Rate Studies

Kinetic studies are fundamental to elucidating the mechanism of spiroketalization. The rate of formation of the spiroketal core is highly dependent on factors such as the nature of the catalyst, the solvent, and the electronic properties of the substituents on the precursor molecule. Acid-catalyzed spiroketalization of keto-diols is a common synthetic route. nih.govd-nb.info

Mechanistic rate studies, often employing Hammett analysis, provide quantitative insight into charge distribution in the transition state. For instance, in related stereoselective spirocyclizations, the reaction rate's dependence on the electronic character of substituents has been systematically evaluated. In a study on MeOH-induced kinetic spirocyclizations of glycal epoxides, a Hammett correlation plot yielded a ρ value of –1.3, suggesting a modest buildup of positive charge at the anomeric center in the transition state, consistent with an SN2-like mechanism. nih.gov In contrast, a chiral phosphoric acid-catalyzed spiroketalization exhibited a ρ value of -2.9, indicating a more significant accumulation of positive charge in the transition state. acs.org

These studies help differentiate between SN1-like pathways, which involve fully formed oxocarbenium ion intermediates and exhibit large negative ρ values, and SN2-like pathways, which involve a concerted nucleophilic attack and show less sensitivity to substituent electronic effects. nih.gov

Reaction TypeCatalyst/Solventρ (rho) ValueImplied Mechanism
Kinetic Spirocyclization of Glycal EpoxidesCD3OD-1.3SN2-like, modest positive charge buildup
Acid-Catalyzed Spiroketal EpimerizationTsOH-5.1SN1, significant positive charge buildup
Chiral Phosphoric Acid-Catalyzed SpiroketalizationChiral Phosphoric Acid-2.9SN1-like, positive charge accumulation

This table presents Hammett ρ values from studies on analogous spiroketal systems to illustrate the kinetic analysis of reaction mechanisms.

Transition State Analysis and Computational Modeling of Pathways

The fleeting nature of transition states makes their direct experimental observation exceptionally challenging. mit.edunih.gov Consequently, computational chemistry has become an indispensable tool for analyzing the transition states and reaction pathways in spiroketal formation. mit.edufossee.in Methods like Density Functional Theory (DFT) are used to calculate the geometries and energies of reactants, intermediates, transition states, and products. d-nb.info

Computational studies on mild acid-catalyzed spiroketalization from hydroxyenol ethers suggest the reaction proceeds via a "one-step, two-stage" mechanism. nih.gov These models reveal that the process occurs through a highly asynchronous concerted transition state. acs.org Advanced computational methods, including machine learning and generative AI, are now being developed to predict transition state structures with greater speed and accuracy, which can accelerate the design of new catalysts and reaction conditions. mit.edu

Dynamics simulations provide further insight, showing that for some spiroketalizations, the polar transition state is very short-lived, on the order of femtoseconds, which is consistent with experimental observations like inverse secondary kinetic isotope effects. acs.org These computational models are crucial for rationalizing the high levels of stereoselectivity observed in many spiroketalization reactions.

Role of Reactive Intermediates (e.g., Oxocarbenium Ions, Hemiketals, Enol Ethers)

The pathways of spiroketal formation and rearrangement are dictated by a series of key reactive intermediates. The most prominent of these is the oxocarbenium ion . wikipedia.orgyoutube.com This resonance-stabilized cation is a common intermediate in the hydrolysis of glycosidic bonds and acid-catalyzed spiroketalizations. wikipedia.orgnih.gov Its formation is often the key step in SN1-type mechanisms. nih.gov However, recent computational work suggests that under mild acidic conditions, a stable oxocarbenium ion may not be formed; instead, a transient, "hidden intermediate" exists along the reaction coordinate. nih.gov The electrophilic nature of the oxocarbenium ion makes it susceptible to intramolecular attack by a hydroxyl group, leading to the formation of the second ring of the spiroketal. youtube.com

Hemiketals are also crucial intermediates, particularly in the formation of spiroketals from keto-diol precursors. acs.org The initial acid-catalyzed cyclization of one hydroxyl group onto the ketone forms a hemiketal. Subsequent protonation of the hemiketal hydroxyl and loss of water can generate an oxocarbenium ion, which is then trapped by the second hydroxyl group to complete the spirocyclization. nih.gov

Enol ethers serve as versatile precursors and intermediates in spiroketal chemistry. nih.gov They can be involved in tandem reactions where their epoxidation triggers a cascade of steps, including the formation of oxocarbenium ions, leading to complex structural rearrangements and the formation of novel spiroketal frameworks. nih.govnih.govrsc.org

Catalysis and Solvent Effects on Spirocyclization Mechanisms (e.g., Hydrogen-Bonding Catalysis)

The choice of catalyst and solvent profoundly influences the mechanism, rate, and stereochemical outcome of spirocyclization.

Catalysis:

Brønsted and Lewis Acids: Both Brønsted acids (e.g., TsOH) and Lewis acids (e.g., Sc(OTf)3) are widely used to catalyze spiroketalization. nih.govnih.gov They function by activating the precursor, typically by protonating a carbonyl or hydroxyl group, facilitating the formation of the key oxocarbenium ion intermediate. nih.gov Chiral Brønsted acids, such as confined phosphoric acids, have been developed for enantioselective spiroketalization, where the catalyst's chiral microenvironment dictates the facial selectivity of the nucleophilic attack on the oxocarbenium ion. acs.orgresearchgate.net

Transition Metals: Catalysts based on iridium, silver, and other transition metals have also been employed, enabling novel reaction pathways for spiroketal synthesis. researchgate.netnih.govresearchgate.net

Solvent Effects: Solvents can play a much more active role than simply acting as the reaction medium. In certain spirocyclizations, protic solvents like methanol (B129727) (MeOH) can act as hydrogen-bond catalysts. nih.gov Mechanistic investigations have revealed that MeOH can facilitate kinetic epoxide-opening spirocyclizations by forming hydrogen bonds with the epoxide and the glycal ring oxygen in the transition state. nih.gov This hydrogen-bonding network stabilizes the transition state and can favor an SN2-like pathway, leading to specific stereochemical outcomes (e.g., inversion of configuration). nih.govnih.gov In contrast, polar aprotic solvents may not induce the reaction, highlighting that the effect is not merely due to solvent polarity. nih.gov The catalytic role of the solvent can be so significant that changing the solvent can switch the catalytic activity of a Lewis acid between kinetic and thermodynamic control. nih.gov

Rearrangement Reaction Mechanisms (e.g., Enol Ether Epoxidation Triggered Rearrangements)

Spiroketal scaffolds are not static; they can undergo fascinating and complex rearrangements to yield completely new molecular architectures. A notable example is a rearrangement triggered by the epoxidation of an enol ether moiety within a polycyclic spiroketal. nih.govd-nb.infonih.govnih.gov

The mechanism of this transformation is initiated by the epoxidation of the enol ether double bond, for example, using an agent like m-chloroperoxybenzoic acid (mCPBA). d-nb.info The resulting epoxide intermediate is often unstable, especially under acidic conditions. d-nb.info The epoxide ring opens to form an oxocarbenium ion. nih.gov This event triggers a cascade of subsequent steps, which can include attacks by intramolecular nucleophiles (like ketones or hydroxyl groups) and the formation of a second, different oxocarbenium ion. nih.gov This sequence of events leads to a complete remodeling of the carbon skeleton, effectively turning the original spiroketal "inside out." nih.govnih.gov These intricate rearrangements underscore the latent reactivity within complex molecules and provide powerful tools for structural diversification. nih.gov

Isotope Effect Studies in Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, providing information about bond-breaking and bond-forming steps in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu In the context of spiroketalization, deuterium (B1214612) labeling is often employed. researchgate.netresearchgate.net

By replacing a hydrogen atom with deuterium at a specific position, chemists can measure the change in reaction rate (kH/kD). libretexts.org

A primary KIE (typically kH/kD > 2) is observed when the C-H bond being isotopically substituted is broken in the rate-determining step. princeton.edu

A secondary KIE is observed when the substituted C-H bond is not broken. wikipedia.org An inverse secondary KIE (kH/kD < 1) often indicates a change in hybridization from sp2 to sp3 at the labeled carbon in the transition state, which is characteristic of nucleophilic attack at a planar center. nih.gov

For example, the chiral phosphoric acid-catalyzed spiroketalization of deuterium-labeled cyclic enol ethers was found to proceed with a highly diastereoselective syn-selective protonation/nucleophile addition. acs.org This reaction exhibited an inverse secondary kinetic isotope effect of 0.85, which, combined with computational studies, supported an asynchronous concerted mechanism rather than one involving a long-lived oxocarbenium intermediate. acs.org Such studies are crucial for distinguishing between closely related mechanistic possibilities, such as SN1-like and SN2-like pathways. nih.govacs.org

Isotope Effect TypekH/kD ValuePosition of IsotopeMechanistic Implication
Inverse Secondary0.85α to reacting centerAsynchronous concerted mechanism; change in hybridization (sp2 to sp3) in the transition state.

This table provides an example of a kinetic isotope effect observed in a related spiroketalization reaction, demonstrating its utility in mechanistic elucidation.

Structural Elucidation and Conformational Analysis of 1,7 Dioxaspiro 4.4 Nonan 2 Ylmethanol and Spiroketal Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic compounds in solution. researchgate.nethilarispublisher.comomicsonline.orgweebly.com For spiroketal systems, a suite of 1D and 2D NMR experiments is essential to assign the complete proton (¹H) and carbon (¹³C) framework, and to define the relative stereochemistry. emerypharma.com

The initial step in structural characterization involves acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra. emerypharma.com The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. However, for complex structures like spiroketals, 1D spectra are often insufficient due to signal overlap. hilarispublisher.comomicsonline.org

Two-dimensional (2D) NMR experiments are therefore crucial for unambiguous assignments. Key techniques include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), helping to establish spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom to which it is directly attached, mapping out the C-H single bonds.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH), which is vital for connecting different spin systems and identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Correlates protons that are close to each other in space, regardless of their bonding connectivity. This is indispensable for determining stereochemistry and conformation. nih.govacs.org

1,1-ADEQUATE: A powerful but less common experiment that unambiguously identifies direct carbon-carbon bonds (¹JCC). researchgate.netcolumbia.edu This technique is particularly useful for solving challenging structures where HMBC correlations are ambiguous or for connecting molecular fragments through non-protonated carbons. uab.catnih.govnih.gov

Table 1: Application of NMR Techniques for Spiroketal Analysis
NMR Experiment Information Provided Application to 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol
¹H NMR Chemical shift, integration, coupling constants (J-values) of protons.Determines the number and electronic environment of protons on the spiroketal rings and the methanol (B129727) substituent.
¹³C NMR Chemical shift of carbon atoms, including the characteristic spiroketal carbon.Identifies all unique carbons in the molecule; the spiroketal carbon (C-5) typically appears around 100-110 ppm.
COSY Reveals proton-proton (H-H) coupling networks.Establishes the connectivity of protons within each five-membered ring and the hydroxymethyl group.
HSQC Shows one-bond proton-carbon (C-H) correlations.Assigns each proton signal to its directly attached carbon atom.
HMBC Shows two- and three-bond H-C correlations.Connects the different ring systems across the spirocenter and links the methanol group to the C-2 position.
NOESY Identifies protons that are close in space (<5 Å).Determines the relative stereochemistry at C-2 and the spirocenter (C-5) by observing through-space correlations.
1,1-ADEQUATE Confirms direct carbon-carbon (C-C) bonds.Verifies the carbon skeleton, for instance, confirming the C-2 to C-3 bond and the C-4 to C-5 bond.

Chemical shift values are highly sensitive to the local electronic environment of a nucleus. protein-nmr.org.uk While chemical shift perturbation (CSP) is widely used to study protein-ligand interactions, nih.govresearchgate.netresearchgate.net its principles can be adapted for the structural assignment of small molecules. By systematically altering the molecular structure (e.g., through derivatization such as acetylation of the hydroxyl group in this compound) or changing solvent conditions, the resulting perturbations in the NMR spectrum can be observed. These shifts, when analyzed, can help to confirm or assign the positions of specific nuclei, particularly when other NMR data are inconclusive. For example, acetylation would induce a significant downfield shift in the ¹H and ¹³C signals of the CH₂OH group and the adjacent C-2 proton, confirming their proximity.

The precise stereochemical configuration of spiroketals is determined by analyzing scalar (J) couplings and through-space dipolar couplings (NOEs).

Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. youtube.com By measuring these coupling constants, the relative orientation of substituents on the rings (e.g., axial or equatorial) can be inferred, which in turn helps to define the ring conformation and the relative stereochemistry. doi.org

X-ray Crystallography for Absolute Configuration and Conformational Details

While NMR spectroscopy provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the absolute configuration of chiral centers. springernature.comnih.gov The technique requires growing a high-quality single crystal of the compound. When subjected to an X-ray beam, the crystal diffracts the X-rays in a unique pattern, which can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net

This map reveals precise details of bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, crystallographic analysis using anomalous dispersion can determine the absolute stereochemistry. ed.ac.uk The Flack parameter is a key value calculated during structure refinement that indicates whether the determined absolute configuration is correct. ed.ac.uk This method provides the ultimate confirmation of the molecule's three-dimensional shape and stereochemical identity. researchgate.net

Conformational Isomerism and Stability within Spiroketal Systems

The conformation and stability of spiroketals are profoundly influenced by the anomeric effect. scripps.eduyoutube.com The anomeric effect is a stereoelectronic phenomenon defined as the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position rather than the sterically less hindered equatorial position. illinois.edu

Axial Chirality and Stereogenic Units in Spiroketal Systems

Spiroketal systems, including the 1,7-dioxaspiro[4.4]nonane core, are characterized by the presence of a spirocyclic junction where two rings share a single atom, the spirocenter. This structural feature can give rise to unique stereochemical properties. The spiroatom, being a quaternary carbon in this case, is a potential stereogenic center. The chirality of such a system is determined by the three-dimensional arrangement of the constituent rings and any substituents.

Axial chirality is a type of chirality that arises from the non-planar arrangement of four groups about a chiral axis. While more commonly associated with atropisomers like substituted biphenyls, the rigid framework of certain spiroketal systems can also lead to restricted rotation and the potential for axial chirality. The determination of whether a specific spiroketal, such as this compound, exhibits axial chirality would require detailed conformational analysis through experimental methods like X-ray crystallography or advanced NMR techniques, coupled with computational modeling.

Integrated Spectroscopic and Computational Approaches for Structural and Conformational Assignment

The definitive assignment of the structure and preferred conformation of complex molecules like spiroketals relies on a synergistic approach that combines experimental spectroscopic data with theoretical computational methods.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, NOESY, etc.) and Mass Spectrometry (MS) are fundamental in determining the connectivity and relative stereochemistry of the atoms in a molecule. For instance, NMR chemical shifts and coupling constants can provide valuable information about the local electronic environment and dihedral angles, which are indicative of the molecular conformation.

Computational chemistry , employing methods like Density Functional Theory (DFT) and ab initio calculations, serves as a powerful tool to predict and visualize the three-dimensional structures of molecules. These methods can be used to calculate the energies of different possible conformations, thereby identifying the most stable (lowest energy) conformer. Furthermore, computational models can predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure and conformation.

Without specific experimental spectra (NMR, MS) or the results of computational studies for this compound, it is not possible to provide a detailed analysis of its structural and conformational properties or to generate the corresponding data tables. Research focusing on the synthesis and in-depth characterization of this specific compound is required to fill this knowledge gap.

Chemical Reactivity and Derivatization of 1,7 Dioxaspiro 4.4 Nonan 2 Ylmethanol and Spiroketal Systems

Ring Opening Reactions (e.g., Hydrolysis)

The spiroketal is a cyclic form of a ketal and, as such, is susceptible to ring-opening reactions, most notably under acidic conditions. The stability of the spiroketal linkage is pH-dependent. While generally stable under neutral and basic conditions, the presence of an acid catalyst facilitates hydrolysis.

The mechanism involves the protonation of one of the ethereal oxygen atoms, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this intermediate leads to a hemiacetal, which can undergo further protonation and ring-opening to ultimately yield a dihydroxy ketone. This process is reversible, and the equilibrium between the spiroketal and the open-chain form is a key characteristic of these systems. wikipedia.org In some instances, the reaction with water under neutral conditions can lead to a stable hydrate, driven by the release of ring strain. nih.gov

Table 1: Conditions for Ring Opening of a Spiroketal Moiety
Reaction ConditionCatalyst/ReagentTypical ProductNotes
Acidic HydrolysisAqueous Acid (e.g., HCl, H₂SO₄, TsOH)Dihydroxy ketoneReversible reaction; equilibrium driven. The most common method for spiroketal cleavage. wikipedia.org
Neutral HydrolysisWater (H₂O)Hydrate of the spiroketalObserved in strained systems where hydrolysis is exergonic. nih.gov
Basic ConditionsAqueous Base (e.g., NaOH, K₂CO₃)No Reaction (Stable)Spiroketals are generally inert to basic conditions, making bases suitable for reactions elsewhere in the molecule.

Intra- and Intermolecular Rearrangement Pathways

Spiroketal systems can undergo significant structural reorganization under specific reaction conditions. These rearrangement reactions can dramatically alter the molecular framework, providing pathways to novel and complex structures. solubilityofthings.com

One notable example is an oxidative rearrangement triggered by the epoxidation of an adjacent enol ether. This "inside-out" rearrangement completely remodels the spiroketal skeleton, leading to a highly congested polycyclic core. nih.gov Such transformations highlight the potential for spiroketals to serve as precursors in diversity-oriented synthesis, where complex, natural product-like molecules can be generated from a common starting material. nih.gov Other rearrangement reactions common in organic chemistry, such as the Baeyer-Villiger oxidation (which converts a ketone to an ester), could be applied to precursors of spiroketals or their ring-opened forms, further expanding their synthetic utility. wiley-vch.de

Functional Group Transformations and Compatibility

The hydroxymethyl group (-CH₂OH) of 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol is a primary alcohol, which can undergo a variety of standard functional group transformations. These include oxidation, esterification, and etherification. The success of these transformations depends on the compatibility of the reagents with the spiroketal moiety. fiveable.me

The key consideration is the pH of the reaction medium. The spiroketal is acid-sensitive; therefore, reactions that require strong acidic conditions may lead to undesired ring-opening. Conversely, reactions performed under neutral or basic conditions are generally well-tolerated. For example, oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using a wide range of reagents. Reagents that operate under neutral or mildly acidic conditions (e.g., Dess-Martin periodinane, PCC) or basic conditions (e.g., KMnO₄ under basic conditions) are compatible with the spiroketal. researchgate.net

Table 2: Functional Group Transformations of the Hydroxyl Group and Spiroketal Compatibility
TransformationReagent(s)Product Functional GroupSpiroketal Compatibility
Oxidation (to Aldehyde)PCC, DMP, Swern Oxidation-CHOHigh (Neutral or mildly acidic/basic conditions)
Oxidation (to Carboxylic Acid)KMnO₄ (basic), Jones Reagent (acidic)-COOHHigh with basic reagents; Low with strongly acidic reagents like Jones.
EsterificationAcyl chloride/Pyridine, Carboxylic acid/DCC-OC(O)RHigh (Generally neutral or basic conditions)
Etherification (Williamson)NaH, then Alkyl Halide (RX)-ORHigh (Strongly basic conditions)
TosylationTsCl, Pyridine-OTsHigh (Basic conditions)

Stereochemical Stability under Varied Reaction Conditions

The stereochemistry of the spiro-center is a defining feature of spiroketals. In many syntheses, the formation of the spiroketal occurs under thermodynamic control, typically through acid-catalyzed cyclization of a dihydroxy ketone precursor. mskcc.orgwikipedia.org The stereochemical outcome is dictated by a combination of stabilizing and destabilizing factors, most notably the anomeric effect. illinois.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygens) to occupy an axial position, which allows for a stabilizing orbital overlap. The most stable spiroketal isomer is often the one that maximizes these anomeric interactions.

However, relying solely on thermodynamic control limits the accessible stereochemical diversity. To address this, kinetically controlled spiroketalization reactions have been developed. mskcc.org These methods allow for the synthesis of "contrathermodynamic" or non-anomeric spiroketals, which may be less stable but possess unique three-dimensional structures. illinois.edu For instance, a methanol-induced kinetic spirocyclization of a glycal epoxide intermediate can proceed with inversion of configuration at the anomeric carbon, yielding a product that would not be favored under equilibrating acidic conditions. nih.govnih.gov Similarly, the use of specific Lewis acids, such as Ti(Oi-Pr)₄, can mediate kinetic spirocyclizations with retention of configuration. acs.org The choice of solvent can also play a critical role, with some catalysts exhibiting divergent behavior to produce different stereoisomers depending on the solvent used. nih.gov

Table 3: Stereochemical Control in Spiroketal Formation
Control TypeTypical ConditionsStereochemical OutcomeGoverning Principle
ThermodynamicAcid catalysis (e.g., TsOH, HCl)Most stable isomer (often maximizing anomeric effects)Equilibrium shifts to the lowest energy product. mskcc.orgillinois.edu
Kinetic (Inversion)Methanol-induced cyclization of epoxidesProduct formed via lowest energy transition state, with inversion of configuration. nih.govnih.govReaction is not reversible under the conditions used.
Kinetic (Retention)Ti(Oi-Pr)₄-mediated cyclization of epoxidesProduct formed with retention of configuration. acs.orgMetal coordination can influence the transition state geometry. acs.org

Molecular Interactions and Mechanistic Biological Insights of Spiroketals

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of the Spiroketal Moiety as an Active Pharmacophore

The spiroketal framework is not merely a structural curiosity but often plays a pivotal role in the biological activity of a molecule, acting as a key pharmacophore. This has been demonstrated in various studies of naturally occurring and synthetic spiroketal-containing compounds. The rigid, three-dimensional structure of the spiroketal unit can orient substituents in specific spatial arrangements, facilitating precise interactions with biological targets.

A notable example is the rubromycin family of antibiotics. Studies have revealed that the dovepress.comnih.gov-spiroketal ring system is essential for their function as telomerase inhibitors. nih.gov The integrity of this spiroketal core is paramount for their inhibitory activity.

In a different context, the rational design of a bisbenzannulated spiroketal has been shown to result in a potent ligand for the retinoid X receptor (RXR). nih.govresearchgate.net This highlights the potential of the spiroketal scaffold in targeting nuclear receptors. The specific size, shape, and hydrophobicity conferred by the spiroketal structure are crucial for its ability to fit into the L-shaped ligand-binding pocket of RXR. nih.gov

Furthermore, structure-activity relationship studies on a series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivatives have demonstrated the importance of the spiroketal moiety in achieving high affinity and selectivity for the 5-HT1A receptor. nih.gov These studies collectively underscore the spiroketal unit as a privileged scaffold in drug design, with its structural features being intrinsically linked to its biological function.

Molecular Mechanisms of Enzyme Inhibition (e.g., Telomerase Inhibition, Competitive Interaction Kinetics)

The spiroketal motif has been implicated in the potent inhibition of various enzymes, with telomerase being a prominent example. Telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer cell immortality, has been a key target for anti-cancer drug development.

A group of quinone antibiotics known as rubromycins, which feature a spiroketal system, have been found to be strong inhibitors of human telomerase. nih.gov Kinetic studies on β-rubromycin have elucidated the mechanism of this inhibition, revealing a competitive interaction with respect to the telomerase substrate primer, with a Ki of 0.74 microM. nih.gov This competitive inhibition suggests that the spiroketal-containing molecule directly competes with the natural substrate for binding to the enzyme's active site. In contrast, a mixed-type inhibition was observed with respect to the nucleotide substrate. nih.gov

The critical role of the spiroketal moiety was further highlighted by the observation that opening the spiroketal system of β-rubromycin to form α-rubromycin led to a significant decrease in its telomerase inhibitory potency. nih.gov This demonstrates that the intact spiroketal structure is a key determinant of the compound's ability to inhibit telomerase. The development of novel, simple spiroketal derivatives has also yielded potent human telomerase inhibitors with high in vitro anticancer activity, further supporting the spiroketal scaffold as a promising starting point for the design of new telomerase inhibitors. rsc.org

Receptor Binding and Protein-Ligand Interaction Mechanisms (e.g., Co-Crystal Structures, Allosteric Mechanisms)

The unique three-dimensional structure of spiroketals makes them well-suited for specific interactions with protein receptors, including nuclear receptors that play critical roles in cellular signaling. nih.gov The retinoid X receptor (RXR), a key player in hormone-driven cell-signaling, has been a target for spiroketal-based ligands. nih.gov

The rational design of a bisbenzannulated spiroketal led to a compound that potently binds to RXR, inducing partial co-activator recruitment. nih.govresearchgate.net To understand the precise molecular interactions, a co-crystal structure of this spiroketal bound to the human RXRα ligand-binding domain in a complex with a TIF2 peptide was solved. nih.govresearchgate.net This co-crystal structure, the first of a designed spiroketal-protein complex, provided invaluable insights into the binding mode.

The analysis of the co-crystal structure revealed a canonical allosteric mechanism as a possible explanation for the partial agonist behavior of the spiroketal ligand. nih.govresearchgate.net Allosteric modulation, where a ligand binds to a site distinct from the primary active site to alter the protein's conformation and function, offers a nuanced approach to regulating protein activity. rsc.orgyoutube.com This finding suggests that spiroketals can be designed to selectively target other nuclear receptor subtypes through allosteric mechanisms, opening up new avenues for drug discovery. nih.govresearchgate.net

Molecular-Level Cellular Mechanistic Investigations (e.g., HIF1α expression modulation, cytoskeleton conformation changes)

While direct evidence linking 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol to the modulation of Hypoxia-Inducible Factor-1α (HIF-1α) or changes in cytoskeleton conformation is limited, the broader class of natural products, which includes many spiroketal-containing compounds, has been extensively studied for such activities.

HIF-1α is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.gov The inhibition of HIF-1 is considered a promising strategy for anticancer drug discovery. nih.gov Numerous natural products have been identified as inhibitors of HIF-1, acting through various mechanisms such as decreasing HIF-1α protein synthesis or promoting its degradation. dovepress.comnih.govnih.govresearchgate.netdovepress.com Given the structural diversity and biological activity of spiroketals, it is plausible that derivatives of this compound could be developed to target the HIF-1 pathway.

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, motility, and division. Some natural products are known to interfere with cytoskeletal dynamics. For instance, certain marine-derived compounds can disrupt the actin cytoskeleton. While specific studies on this compound's effects on the cytoskeleton are not yet available, the potential for small molecules to induce conformational changes in cytoskeletal proteins is an active area of research.

Biomimetic Properties and Structural Mimicry (e.g., β-Turn Mimicry)

Biomimicry, the design of synthetic structures that imitate biological molecules, is a powerful strategy in drug discovery. One important structural motif in proteins is the β-turn, a region where the polypeptide chain reverses its direction. nih.gov These turns are often involved in molecular recognition events, making them attractive targets for the design of small molecule mimetics.

An ideal β-turn mimetic should be a constrained scaffold that correctly presents the side-chain functionalities found in the natural turn. nih.gov Various scaffolds have been explored for their ability to mimic β-turns, including sugar-based structures like β-D-glucose. nih.gov The rigid, stereochemically defined nature of such scaffolds allows for the precise positioning of substituents to mimic the spatial arrangement of amino acid side chains in a β-turn.

Applications of Spiroketals in Advanced Organic Synthesis and Catalysis

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric transition-metal catalysis. Spiroketal moieties have been successfully incorporated into ligand design, offering a unique and privileged structural scaffold. These ligands often exhibit high levels of stereochemical control in a variety of transformations.

A key challenge in the development of new chiral ligands is the creation of novel scaffolds that are both effective and readily accessible. Spiroketal-based scaffolds have emerged as a promising class of structures due to their rigid C2-symmetric framework, which can effectively translate chiral information to a metal center.

One notable example is the development of a spiroketal-based C2-symmetric chiral scaffold known as SPIROL. umich.edu The synthesis of SPIROL provides an expedient and economical route to a new class of chiral ligands. umich.edu This scaffold has been shown to be a viable alternative to other privileged structures like SPINOL, with the potential for large-scale production. umich.edu The modular nature of the SPIROL synthesis allows for the generation of a variety of chiral ligands by modifying the substituents on the aromatic rings. umich.edu

Another class of chiral spiroketal-based diphosphine ligands, known as SKP ligands, has also been developed. acs.org These ligands are featuring a chiral aromatic spiroketal skeleton and have demonstrated unique adaptable structures in a variety of transition metal complexes. acs.org The synthesis of SKP ligands is also efficient, relying on an asymmetric catalytic strategy to generate the key chiral dihydroxyketone intermediate, which then undergoes diastereoselective spiroketalization. acs.org The accessibility of these ligands on a gram scale makes them attractive for practical applications in asymmetric catalysis. acs.orgnih.gov

The design of these spiroketal-based ligands often focuses on creating a well-defined chiral pocket around the metal center. The rigidity of the spiroketal backbone helps to minimize conformational flexibility, leading to more predictable and higher enantioselectivities. rsc.org The electronic properties of the ligands can also be fine-tuned by introducing different substituents on the spiroketal framework.

In addition to phosphine-based ligands, the SPIROL scaffold has been utilized to synthesize new bis-oxazoline chiral ligands, termed SPIROX. mdpi.comnsf.gov The synthesis involves a straightforward three-step sequence from the readily available (R,R,R)-SPIROL to a key diacid intermediate, which is then coupled with chiral amino alcohols to generate the final SPIROX ligands. mdpi.com

Spiroketal-based chiral ligands have demonstrated remarkable performance in a range of enantioselective transition metal-catalyzed reactions. umich.edu Their unique structural and electronic properties have led to high levels of stereocontrol in challenging transformations.

Asymmetric Hydrogenation:

Chiral spiroketal bisphosphine ligands have been successfully employed in the rhodium-catalyzed enantioselective hydrogenation of α-dehydroamino acid esters, achieving up to 99.5% enantiomeric excess (ee). nih.govacs.orgacs.org The rigid spiroketal backbone is crucial for creating a highly organized chiral environment around the rhodium center, leading to excellent stereodiscrimination.

More recently, SPIROL-based diphosphinite ligands (SPIRAPO) have been developed and applied in the iridium-catalyzed asymmetric hydrogenation of quinolines. rsc.org These ligands have enabled the dearomatizative hydrogenation of quinolines to provide optically active tetrahydroquinolines in high enantioselectivities (up to 94% ee) and excellent yields. rsc.org This methodology has been successfully applied to the synthesis of the natural alkaloid (−)-(R)-angustureine. rsc.org

Asymmetric Hydroarylation:

SPIROL-based ligands have also proven to be effective in iridium-catalyzed asymmetric hydroarylation reactions, achieving up to 95% ee. umich.edu The C2-symmetric nature of the SPIROL scaffold plays a critical role in controlling the facial selectivity of the olefin insertion into the iridium-hydride intermediate.

Asymmetric Allylic Alkylation:

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. acs.org Spiroketal-based diphosphine ligands, such as SKP ligands, have shown exceptionally high efficiency in the palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts. chem-station.com These reactions have been achieved with high turnover numbers (TONs) and excellent regio- and enantioselectivities. chem-station.com The unique, flexible coordination of the SKP ligand to the palladium center is believed to be responsible for its high catalytic activity. chem-station.com Furthermore, SPIROL-based ligands have been successfully used in palladium-catalyzed allylic alkylation reactions, affording products with up to 97% ee. umich.edu

The following table summarizes the performance of some spiroketal-based ligands in various asymmetric catalytic reactions:

Ligand TypeReactionMetalSubstrateEnantioselectivity (ee)Reference
Spiroketal BisphosphineHydrogenationRhα-Dehydroamino acid esterup to 99.5% nih.govacs.orgacs.org
SPIRAPOHydrogenationIrQuinolinesup to 94% rsc.org
SPIROL-basedHydroarylationIrAlkenesup to 95% umich.edu
SKPAllylic AminationPdMorita-Baylis-Hillman adductsHigh chem-station.com
SPIROL-basedAllylic AlkylationPdAllylic substratesup to 97% umich.edu

Building Blocks for the Total Synthesis of Complex Natural Products

The spiroketal motif is a common structural feature in a wide array of biologically active natural products. rsc.orgrsc.org Consequently, the development of synthetic methodologies to construct chiral spiroketals is of significant interest for the total synthesis of these complex molecules. While specific examples focusing solely on "1,7-Dioxaspiro[4.4]nonan-2-ylmethanol" as a building block are not prevalent in the literature, the broader class of chiral spiroketals serves as crucial intermediates in natural product synthesis.

The stereoselective synthesis of spiroketals can be achieved through various strategies, including the use of chiral auxiliaries. rsc.orgresearchgate.netwikipedia.org For instance, a chiral sulfoxide auxiliary has been employed to achieve the enantioselective synthesis of bisbenzannulated spiroketals, which form the core structure of the rubromycin family of natural products. rsc.orgresearchgate.net This approach involves the attachment of the chiral auxiliary to a racemic bromospiroketal, separation of the resulting diastereomers, and subsequent removal of the auxiliary to yield the enantiopure spiroketal. rsc.orgresearchgate.net

Transition metal catalysis also offers powerful methods for the construction of spiroketals. rsc.orgresearchgate.net Gold-catalyzed asymmetric spiroketalization reactions have emerged as a particularly effective strategy. rsc.org These reactions often proceed under mild conditions and can provide access to complex spiroketal structures with high levels of stereocontrol.

The application of these synthetic methods allows for the preparation of key spiroketal-containing fragments that can be further elaborated to complete the total synthesis of natural products. The ability to control the absolute stereochemistry of the spiroketal core is often a critical step in these synthetic endeavors.

Scaffold Design for Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The rigid, three-dimensional structure of the spiroketal framework makes it an attractive scaffold for the design of chemical libraries.

By using the spiroketal core as a starting point, a wide range of substituents can be introduced at various positions, leading to a library of compounds with diverse spatial arrangements of functional groups. This structural diversity increases the probability of identifying molecules that can interact with specific biological targets.

The modular synthesis of spiroketal scaffolds, such as those used for chiral ligand development, can be adapted for DOS. For example, by varying the starting materials used in the synthesis of a spiroketal core, a library of related but structurally distinct scaffolds can be generated. Further functionalization of these scaffolds can then lead to an even greater expansion of chemical space.

While the direct application of "this compound" in DOS is not documented, the principles of using spiroketal scaffolds are broadly applicable. The inherent conformational rigidity of the spiroketal unit helps to pre-organize the appended functional groups in defined regions of three-dimensional space, which can be advantageous for molecular recognition and biological activity.

Advanced Computational Chemistry and Theoretical Studies on Spiroketals

Quantum Chemical Calculations for Conformation and Stability

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and relative stability of different stereoisomers and conformers of spiroketals. For 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol, these calculations, typically employing Density Functional Theory (DFT), are crucial for understanding the influence of the anomeric effect. nih.govchemtube3d.comacs.orgscripps.edu The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation over a sterically less hindered equatorial one. scripps.eduillinois.edu

Computational methods can predict the energies of various conformers, helping to identify the most stable arrangements. numberanalytics.com These calculations involve geometry optimization of different possible structures followed by frequency calculations to confirm that they are true minima on the potential energy surface.

Illustrative Data Table: Calculated Relative Stabilities of 1,7-Dioxaspiro[4.4]nonane Conformers

ConformerAnomeric InteractionsSteric HindranceRelative Energy (kcal/mol)
Axial-AxialDoubleLow0.00 (Reference)
Axial-EquatorialSingleMedium+1.5
Equatorial-EquatorialNoneHigh+3.0
Note: This table provides illustrative data for a generic 1,7-dioxaspiro[4.4]nonane system to demonstrate the output of quantum chemical calculations. The actual values for this compound would require specific calculations.

Transition State Modeling and Reaction Pathway Prediction (e.g., SN1-like, SN2-like mechanisms)

Transition state modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. For spiroketals like this compound, a key reaction is hydrolysis, which involves the cleavage of a C-O bond at the spirocyclic center. Computational studies can help to distinguish between different possible mechanisms, such as SN1-like and SN2-like pathways. researchgate.net

An SN1-like mechanism would proceed through a stepwise process involving the formation of a carbocation intermediate, while an SN2-like mechanism would be a concerted process where bond breaking and bond-forming occur simultaneously. researchgate.net Quantum chemical calculations can be used to locate the transition state structures for each proposed pathway and determine their corresponding activation energies. The pathway with the lower activation energy is predicted to be the favored reaction route. numberanalytics.com

Factors such as the nature of the solvent and the presence of catalysts can significantly influence the reaction mechanism, and these can be incorporated into the computational models. numberanalytics.com

Molecular Dynamics Simulations of Spiroketal Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. arxiv.orgrsc.orgresearchgate.netnih.govmdpi.com For this compound, MD simulations can be used to study its conformational flexibility in different solvent environments. These simulations track the motions of all atoms in the system over a period of time, allowing for the exploration of the conformational landscape and the identification of preferred structures and intermolecular interactions. rsc.org

MD simulations are particularly useful for understanding how the molecule interacts with its surroundings, such as water molecules or a biological receptor. The simulations can reveal the role of the solvent in stabilizing certain conformations and can provide information on the dynamics of intramolecular hydrogen bonds involving the hydroxymethyl group.

Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For this compound, docking studies would be employed to predict its binding mode within the active site of a protein or other biological target. This is particularly relevant as the spiroketal motif is a common feature in many biologically active natural products. nih.govmskcc.orgnih.govrsc.orgacs.orgresearchgate.net

The docking process involves generating a multitude of possible binding poses of the ligand (this compound) within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. The results of docking studies can guide the design of new molecules with improved binding properties.

Illustrative Data Table: Docking Scores for this compound with a Hypothetical Receptor

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5ASP-121, TYR-85, PHE-256
2-7.9ASP-121, TRP-289
3-7.2VAL-111, LEU-250
Note: This table is a hypothetical representation of docking results to illustrate the type of data generated.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.govnih.govdergipark.org.tryoutube.comyoutube.com A pharmacophore model for a series of active spiroketal-containing compounds would define the spatial arrangement of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Starting with the structure of this compound, a pharmacophore model could be developed based on its potential interactions with a biological target. This model can then be used to virtually screen large compound libraries to identify other molecules that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity. dergipark.org.tr This approach facilitates the rational design of new, more potent, and selective ligands. umich.edunih.govumich.edu

Q & A

Basic: What synthetic methodologies are reported for 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol?

Answer:
The compound is synthesized via alkylation or functionalization of spirocyclic precursors. For example, bromomethyl derivatives (e.g., 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane) serve as intermediates for introducing the methanol group . Catalytic conditions (e.g., base-mediated reactions) are critical for regioselectivity. Purity (≥95%) is typically confirmed by LC-MS and NMR . Researchers should optimize reaction time and temperature to minimize side products, especially in spirocyclic systems prone to ring strain .

Basic: How is the structure of this compound validated?

Answer:
Structural validation employs:

  • FT-IR : Confirms functional groups (e.g., hydroxyl, ether) via characteristic peaks .
  • GC-MS : Identifies molecular ion peaks and fragmentation patterns; used in natural product isolation studies (e.g., Origanum vulgare extracts) .
  • X-ray crystallography : Resolves stereochemistry and spirocyclic geometry, as demonstrated for analogs like Magrandate A .
  • NMR (¹H/¹³C) : Assigns stereodescriptors (e.g., R/S configuration) and distinguishes axial/equatorial protons in spiro systems .

Advanced: How do conformational dynamics influence the stability of this compound?

Answer:
The spiro[4.4]nonane core adopts chair-chair or chair-boat conformations. Stability is governed by:

  • Steric strain : Substituents at the spiro junction (e.g., methyl groups) increase torsional strain, favoring chair-chair conformers .
  • Hydrogen bonding : The methanol group may form intramolecular H-bonds with ether oxygens, stabilizing specific conformers .
    Methodology : Compare experimental NMR coupling constants with computational models (DFT or MD simulations) to map energy minima .

Advanced: What strategies are used to resolve contradictions in bioactivity data for spirocyclic compounds?

Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory IC₅₀ values) may arise from:

  • Stereochemical variability : Enantiomers or diastereomers exhibit differing activities. Use chiral chromatography or asymmetric synthesis to isolate pure forms .
  • Solubility effects : Lipophilic spirocycles may aggregate in aqueous media. Validate results via dose-response curves in multiple solvents (e.g., DMSO/PBS mixtures) .
  • Cell-line specificity : Test across models (e.g., RAW264.7 macrophages vs. primary cells) to confirm mechanistic relevance .

Advanced: How does this compound interact with lipid bilayers?

Answer:
Analogous spiro compounds (e.g., 1,7-dioxaspiro[5.5]undecane) disrupt membrane phases. Experimental design :

  • ³¹P NMR spectroscopy : Detects phase transitions (e.g., lamellar to hexagonal) in model membranes (e.g., DOPC liposomes) .
  • DSC (Differential Scanning Calorimetry) : Measures changes in lipid phase transition temperatures upon compound incorporation .
  • Molecular docking : Predicts binding sites using lipid bilayer simulations (e.g., CHARMM-GUI) .

Advanced: What are the challenges in isolating this compound from natural sources?

Answer:
Isolation from plants (e.g., Magnolia grandiflora) involves:

  • Extraction optimization : Use polar solvents (methanol/water) and SPE (Solid-Phase Extraction) to separate spirocycles from terpenoids .
  • Chromatographic resolution : HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) resolves structurally similar compounds .
  • Metabolomic interference : Co-eluting peaks in GC-MS require high-resolution MS/MS or derivatization (e.g., silylation) for unambiguous identification .

Basic: How is enantiomeric purity assessed for chiral spirocyclic derivatives?

Answer:

  • Chiral HPLC : Uses columns with cellulose-/amylose-based stationary phases (e.g., Chiralpak®) .
  • Optical rotation : Compare experimental [α]ᴅ values with literature data for known enantiomers .
  • ECD (Electronic Circular Dichroism) : Correlates Cotton effects with absolute configuration, validated via TD-DFT calculations .

Advanced: What computational tools predict the physicochemical properties of this compound?

Answer:

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSAR models .
  • ChemSpider/PubChem : Provides experimental data (e.g., melting point, spectral libraries) for benchmarking .
  • Molecular dynamics (GROMACS) : Simulates membrane permeability and diffusion coefficients .

Table 1: Key Analytical Data for this compound

PropertyMethod/ValueReference
Molecular Weight172.22 g/mol (C₈H₁₂O₃)
CAS Number23153-74-4
Synthetic Purity≥95% (HPLC)
Anti-inflammatory IC₅₀0.79–4.73 μmol·L⁻¹ (RAW264.7)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.